molecular formula C10H12N2O4 B3268866 N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide CAS No. 497856-35-6

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide

Cat. No.: B3268866
CAS No.: 497856-35-6
M. Wt: 224.21 g/mol
InChI Key: PAEJNOYHSZYFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Distinctive Structural Features within Acyl Amide Architectures

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is classified as a secondary amide, and more specifically, as a Weinreb-Nahm amide. nih.gov Its structure is characterized by a central acetamide (B32628) core where the nitrogen atom is substituted with both a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group. This N-methoxy-N-methyl functionality is the hallmark of a Weinreb amide. The acetyl group is further substituted at the alpha-carbon with a 4-nitrophenyl group.

The key structural features that distinguish this molecule are:

The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is crucial for the compound's unique reactivity. It can chelate with metal atoms of organometallic reagents, which stabilizes the reaction intermediate. chemicalbook.com

The 4-Nitrophenyl Group: This electron-withdrawing group can influence the reactivity of the alpha-carbon and may serve as a functional handle for further chemical modifications.

These features combine to create a versatile building block for organic synthesis.

Theoretical Significance and Practical Relevance of Weinreb Amide Derivatives in Advanced Organic Synthesis

The primary significance of Weinreb amides, including this compound, lies in their ability to react with organometallic reagents (like Grignard reagents or organolithium compounds) to produce ketones in high yields. tandfonline.comchemicalbook.com In contrast, the reaction of these powerful nucleophiles with other acylating agents, such as esters or acid chlorides, often leads to over-addition, resulting in the formation of tertiary alcohols as undesired byproducts. nih.gov

The theoretical basis for the controlled reactivity of Weinreb amides is the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. chemicalbook.com This intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed. This prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture.

The practical relevance of this is immense, as it allows for the clean and high-yield synthesis of a wide variety of ketones, which are themselves important intermediates in the synthesis of numerous pharmaceuticals, natural products, and other fine chemicals. nih.gov

Table 1: Comparison of Reactivity of Acylating Agents with Organometallic Reagents
Acylating AgentReaction with Organometallic Reagent (e.g., R'-MgBr)Major ProductKey Feature
Ester (R-COOR")Over-additionTertiary Alcohol (R-C(OH)R'2)Unstable intermediate leads to a second nucleophilic attack.
Acid Chloride (R-COCl)Over-additionTertiary Alcohol (R-C(OH)R'2)Highly reactive, leading to poor control.
Weinreb Amide (R-CON(OCH3)CH3)Single additionKetone (R-COR')Formation of a stable chelated intermediate prevents over-addition. chemicalbook.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

While the chemistry of Weinreb amides is well-established, a survey of the scientific literature reveals a notable lack of specific research focused on this compound. Much of the existing research on related compounds focuses on N-aryl acetamides with nitro substitutions on the phenyl ring, but these are not Weinreb amides and are studied for different purposes, such as their crystal structure and potential biological activities.

This represents a significant knowledge gap. There is a clear opportunity for research into the synthesis, characterization, and application of this specific Weinreb amide. The unique combination of the Weinreb functionality and the 4-nitrophenyl group suggests that it could be a valuable tool in organic synthesis, yet its properties and potential reactions remain largely unexplored.

Articulation of Scholarly Research Avenues and Objectives in the Context of This Compound

The identified knowledge gaps point to several promising avenues for future scholarly research. The primary objectives of such research would be to:

Develop an efficient synthesis: A robust and scalable synthesis of this compound from readily available starting materials, such as 2-(4-nitrophenyl)acetic acid, would be the first crucial step.

Explore its reactivity: A systematic study of its reactions with a diverse range of organometallic reagents would establish its utility in the synthesis of novel ketones bearing the 4-nitrophenylacetyl moiety.

Investigate its synthetic applications: The ketones produced from this Weinreb amide could serve as precursors to a variety of more complex molecules, including potential pharmaceutical candidates or materials with interesting electronic properties.

Conduct computational studies: Theoretical calculations could provide insights into the compound's electronic structure, reactivity, and spectroscopic properties, complementing experimental findings.

Table 2: Potential Research Directions and Expected Outcomes
Research AvenueMethodologyExpected OutcomePotential Impact
Synthesis and OptimizationReaction of 2-(4-nitrophenyl)acetyl chloride with N,O-dimethylhydroxylamine.A high-yield, scalable protocol for the synthesis of the title compound.Making this valuable building block readily accessible to the research community.
Reactivity ProfilingSystematic reaction with various Grignard and organolithium reagents.A library of novel ketones with the 2-(4-nitrophenyl) moiety.Expanding the toolbox of synthetic organic chemistry.
Application in Target-Oriented SynthesisUse of the synthesized ketones as intermediates in the synthesis of complex molecules.Demonstration of the compound's utility in the synthesis of biologically active or materially relevant compounds.Facilitating the discovery of new drugs and materials.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJNOYHSZYFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Methoxy N Methyl 2 4 Nitrophenyl Acetamide

Elucidating Established Synthetic Routes and Mechanistic Pathways to the Target Compound

The construction of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can be approached by considering the formation of its two principal components: the N-methoxy-N-methyl amide linkage and the 2-(4-nitrophenyl)acetyl structure.

Controlled Formation of the N-Methoxy-N-methyl Amide Linkage

The formation of the N-methoxy-N-methyl amide, or Weinreb amide, is a cornerstone of modern organic synthesis. The general transformation involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine, often supplied as the more stable hydrochloride salt. wikipedia.org

The mechanism hinges on the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. A common and straightforward method involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acid chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. mychemblog.com The resulting acid chloride readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to furnish the desired Weinreb amide. The stability of the Weinreb amide towards further reaction with nucleophiles is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate, which prevents over-addition. mychemblog.comwikipedia.org

Alternatively, a plethora of coupling reagents can achieve the direct conversion of carboxylic acids to Weinreb amides in a one-pot procedure, bypassing the need to isolate the acid chloride. These reagents include various carbodiimide, hydroxybenzotriazole, and triphenylphosphine-based systems. wikipedia.org More recent advancements have introduced highly efficient phosphorus-based reagents. For instance, tris[methoxy(methyl)amino]phosphine (P[NCH₃(OCH₃)]₃), prepared from PCl₃ and N,O-dimethylhydroxylamine, reacts directly with carboxylic acids in toluene (B28343) at moderate temperatures to give Weinreb amides in excellent yields, tolerating a wide array of functional groups. acs.org A similar one-pot method uses phosphorus trichloride (B1173362) directly with the carboxylic acid and N,O-dimethylhydroxylamine. thieme-connect.comorganic-chemistry.org

Activation MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Acid Chloride Oxalyl chloride, SOCl₂CH₂Cl₂, Room Temp.High reactivity, reliableRequires extra step, harsh reagents
Peptide Coupling EDC, HOBt, PyBOPAprotic solvent (e.g., DMF)Mild conditions, broad scopeExpensive reagents, byproduct removal
Phosphorus-Based PCl₃, P[NMe(OMe)]₃Toluene, 60 °COne-pot, high yields, scalableMoisture sensitive reagents
Mixed Anhydride (B1165640) Methanesulfonyl chlorideTHF, 0 °CGood for hindered acids organic-chemistry.orgByproduct removal can be difficult

Strategic Installation of the 2-(4-nitrophenyl) Moiety

The most direct and strategically sound method for installing the 2-(4-nitrophenyl) moiety is to begin with a precursor that already contains this structure. The starting material of choice is typically (4-nitrophenyl)acetic acid . This compound is commercially available and provides the entire carbon skeleton and the nitro-substituted aromatic ring required for the target molecule.

Once (4-nitrophenyl)acetic acid is selected as the starting material, the synthesis is reduced to the selective formation of the Weinreb amide at the carboxylic acid position, using any of the methods detailed in the previous section. The presence of the nitro group, a strong electron-withdrawing group, does not typically interfere with standard amide coupling reactions. In fact, many modern coupling protocols are designed to tolerate a wide range of electronic functionalities. acs.orgmdpi.com

An alternative, though less efficient, approach would involve the nitration of a pre-formed phenylacetamide derivative. However, this route introduces challenges related to regioselectivity (formation of ortho, meta, and para isomers) and the potential for side reactions, making it synthetically less desirable than starting with the correctly substituted precursor.

Comparative Analysis of Convergent vs. Linear Synthesis Strategies

The synthesis of this compound can be evaluated through the lens of linear and convergent strategies.

Linear Synthesis: A purely linear approach might start from a simpler aromatic compound like phenylacetic acid. The sequence would be:

Amide Formation: The purified (4-nitrophenyl)acetic acid is then converted to the target Weinreb amide.

Convergent Synthesis (Practical Approach): The most common and practical route is best described as a highly efficient, two-component coupling, which is a form of convergent synthesis.

Component 1: (4-nitrophenyl)acetic acid (commercially available).

Component 2: N,O-dimethylhydroxylamine (commercially available).

Coupling: The two components are joined in a single step using an appropriate coupling agent or activation method. This strategy is highly efficient as it leverages readily available starting materials and minimizes the number of synthetic steps and purification challenges.

Convergent Synthesis (Hypothetical Complex Approach): A more complex, multi-step convergent strategy could be envisioned, for example, using palladium-catalyzed cross-coupling reactions.

Fragment A Synthesis: Preparation of an organometallic reagent from a 4-nitro-halobenzene.

Fragment B Synthesis: Preparation of a two-carbon electrophile containing the Weinreb amide, such as N-methoxy-N-methyl-2-bromoacetamide.

Coupling: The two fragments are coupled. While synthetically possible, this route is unnecessarily complex and costly for this specific target compared to the direct amidation of (4-nitrophenyl)acetic acid.

StrategyKey StepsProsCons
Linear 1. Nitration of phenylacetic acid2. Amide formationUses very simple starting materialsPoor regioselectivity in nitration step, requires purification of isomers, lower overall yield.
Convergent (Practical) 1. Direct coupling of (4-nitrophenyl)acetic acid and N,O-dimethylhydroxylamineHigh efficiency, minimal steps, readily available starting materials, avoids selectivity issues.Relies on commercial availability of the substituted acid.
Convergent (Complex) 1. Preparation of two complex fragments2. Cross-coupling reactionModularMany steps, expensive catalysts and reagents, lower overall efficiency for this target.

For this compound, the practical convergent approach of directly coupling (4-nitrophenyl)acetic acid with N,O-dimethylhydroxylamine is overwhelmingly superior in terms of efficiency, cost, and simplicity.

Optimization and Refinement of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Key parameters include the choice of solvent, temperature, and the catalytic system.

Influence of Solvent Systems and Temperature Profiles on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature profoundly impacts the rate and outcome of amide bond formation.

Solvent Systems: Solvents for Weinreb amide synthesis are typically aprotic. The choice depends on the specific coupling reagents and the solubility of the starting materials.

Chlorinated Solvents (e.g., Dichloromethane, CH₂Cl₂): Often used for reactions involving acid chlorides due to their inertness and ability to dissolve a wide range of organic compounds. mychemblog.com

Ethers (e.g., Tetrahydrofuran (B95107), THF; Diethyl Ether): Common in reactions employing organometallic reagents or for methods requiring lower temperatures, such as the mixed anhydride method performed at 0 °C. organic-chemistry.org

Aromatic Hydrocarbons (e.g., Toluene): Frequently employed in one-pot procedures using phosphorus-based reagents, often requiring heating to temperatures around 60-110 °C to drive the reaction to completion. acs.orgthieme-connect.com

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Standard for many peptide-coupling reagents, though their higher boiling points can make removal more difficult.

Aqueous Micellar Medium: Innovative green chemistry approaches have demonstrated that amide bond formation can occur in water at room temperature using specific surfactants (like TPGS-750-M) and coupling reagents, which simplifies purification and reduces organic waste. organic-chemistry.org

Temperature Profiles: The optimal temperature is a balance between reaction rate and selectivity.

Low Temperatures (0 °C to Room Temperature): Often preferred for methods involving highly reactive intermediates (like acid chlorides or mixed anhydrides) to minimize side reactions and preserve the integrity of sensitive functional groups. organic-chemistry.org

Evaluation of Catalytic Systems for Efficiency and Stereocontrol

While many "coupling agents" are used stoichiometrically, true catalytic systems for amide bond formation are an area of active research. For the synthesis of the achiral target compound, stereocontrol is not a factor, so the evaluation focuses on catalytic efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Aminocarbonylation: This is a powerful method for synthesizing Weinreb amides from aryl or vinyl halides/triflates. The reaction involves the palladium-catalyzed insertion of carbon monoxide (CO) followed by trapping with an amine. For instance, 4-iodonitrobenzene could be subjected to aminocarbonylation with N,O-dimethylhydroxylamine to form an intermediate that could then be further elaborated. High yields have been reported for these reactions, though they often require pressurized CO and specific ligands like Xantphos. acs.org The nitro group is generally well-tolerated in these systems.

Other Metal Catalysts: Various other metals have been explored for general amide synthesis.

Boric Acid Catalysts: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines under reflux conditions, functioning as effective water scavengers. rsc.org

Copper and Iron Catalysts: Copper and iron complexes have been used to catalyze the oxidative amidation of aldehydes to form amides. rsc.orgresearchgate.net

Zirconium Catalysts: ZrOCl₂ has been reported as a reusable catalyst for amide synthesis from carboxylic acids and ureas under microwave irradiation. rsc.org

The selection of a catalytic system depends on the desired synthetic route. For the most practical synthesis of this compound starting from (4-nitrophenyl)acetic acid, stoichiometric coupling agents are generally more direct and efficient than a multi-step route involving a catalytic cross-coupling reaction. However, for alternative synthetic designs, palladium catalysis offers a potent tool for C-N and C-C bond formation.

Catalytic System / MethodCatalyst/ReagentSubstratesConditionsKey Features
Pd-Catalyzed Aminocarbonylation Pd(OAc)₂, XantphosAryl/Vinyl HalidesCO (1-60 bar), Toluene/Xylene, 80-120 °CDirect route from halides, good functional group tolerance. acs.org
Uronium Salt Coupling COMU, 2,6-lutidineCarboxylic Acids, AminesAqueous micelles, Room Temp.Green, mild conditions, high yields, water-soluble byproducts. organic-chemistry.org
Boric Acid Catalysis Arylboronic acidsCarboxylic Acids, AminesToluene, RefluxDehydrative coupling, avoids stoichiometric activators. rsc.org
Dehydrogenative Coupling Ruthenium PNNH complexesAlcohols, AminesDiethyl Ether, RefluxAtom-economical (H₂ is byproduct), operates at near-ambient temperature. acs.org

Application of Sustainable Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of Weinreb amides aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. researchgate.net Traditional methods often rely on stoichiometric coupling reagents that generate significant byproducts, necessitating extensive purification. nih.govthemjalab.com

Sustainable approaches seek to overcome these limitations. One promising strategy is the use of enzymatic catalysis. For instance, Candida antarctica lipase (B570770) B has been employed for direct amide synthesis in green solvents like cyclopentyl methyl ether, offering high conversions and yields without the need for intensive purification. nih.gov Another approach involves silane-mediated direct amidation, which allows for the coupling of carboxylic acids and amines without the exclusion of air or moisture, representing a more straightforward and robust process. themjalab.com

Photochemical methods also align with green chemistry principles by utilizing light to drive reactions, often under mild conditions. researchgate.net A particularly relevant innovation is the metal- and photocatalyst-free decarbonylative amide synthesis from alkynes and photoexcited nitroarenes. dlut.edu.cn This method leverages the intrinsic photoactivity of the nitroarene moiety, a key structural feature of the target compound, to construct the amide bond while releasing only carbon monoxide as a byproduct. dlut.edu.cn Such a strategy could theoretically be adapted for the synthesis of this compound, offering a highly atom-economical and sustainable route.

Furthermore, the development of one-flask methods using coupling agents like 2-chloro-4,6-dimethoxy orientjchem.orglookchem.comacs.orgtriazine (CDMT) enhances process efficiency. organic-chemistry.org These protocols yield high-purity products, often without the need for chromatographic purification, thereby reducing solvent consumption and waste generation. organic-chemistry.org

Table 1: Comparison of Traditional and Sustainable Amidation Methods
ParameterTraditional Methods (e.g., Carbodiimides)Sustainable Methods
ReagentsStoichiometric coupling reagentsCatalytic (enzymes, silanes) or reagent-free (photochemical)
ByproductsUrea or phosphine (B1218219) oxide derivativesWater, gaseous CO, or minimal catalytic waste
SolventsOften chlorinated solvents (DCM, Chloroform)Green solvents (e.g., cyclopentyl methyl ether) or solvent-free
Energy InputVariable, can require heating or coolingOften ambient temperature (enzymatic, photochemical)
PurificationOften requires column chromatographyMinimal purification, direct use of product solution possible

Exploration of Novel Synthetic Strategies and Methodological Innovations

The synthesis of Weinreb amides has evolved significantly from the original methods involving activated carboxylic acid derivatives. mychemblog.comwikipedia.org Modern strategies focus on expanding the range of suitable starting materials and developing more direct and efficient catalytic systems.

Unconventional coupling reactions offer new pathways for forming the critical amide bond in this compound. A groundbreaking development is the direct use of photoexcited nitroarenes to synthesize amides from alkynes. dlut.edu.cn This Brønsted acid-catalyzed reaction proceeds without any metal or external photocatalyst, is compatible with water and air, and demonstrates broad substrate applicability. Given that the target molecule contains a 4-nitrophenyl group, this decarbonylative condensation represents a highly innovative and direct potential synthetic route. dlut.edu.cn

Palladium-catalyzed aminocarbonylation reactions have also emerged as powerful tools. researchgate.netacs.org These methods allow for the direct conversion of aryl halides or triflates into the corresponding Weinreb amides using carbon monoxide. wikipedia.orgacs.org For example, aryl bromides and iodides can be coupled with N,O-dimethylhydroxylamine under microwave irradiation using a palladium catalyst and a CO source like tungsten hexacarbonyl (W(CO)₆) or molybdenum hexacarbonyl (Mo(CO)₆). orientjchem.org This approach tolerates a wide variety of functional groups and can provide the desired amides in good yields. orientjchem.org

Table 2: Overview of Unconventional Coupling Reactions for Weinreb Amide Synthesis
Reaction TypeKey Reagents/CatalystsPotential Starting Material for Target CompoundKey AdvantagesReference
Photochemical Decarbonylative CondensationBrønsted acid, light sourceAn alkyne and 1-nitro-4-vinylbenzene (or related precursor)Metal-free, catalyst-free, atom-economical dlut.edu.cn
Heck AminocarbonylationPd(OAc)₂, Xantphos, Mo(CO)₆ or W(CO)₆1-Bromo-4-nitrophenylacetic acid derivativeDirect conversion of aryl halides, good functional group tolerance orientjchem.org
Buchwald AminocarbonylationPalladium catalyst systemAryl halidesDirect conversion to aryl Weinreb-Nahm amides wikipedia.org

While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogues or derivatives, which are often of significant interest in medicinal chemistry. The focus of these approaches is typically the carbon alpha to the carbonyl group.

One effective strategy is the catalytic asymmetric Roskamp reaction. This method has been used to synthesize highly optically active syn-α-aryl-β-hydroxy Weinreb amides from α-aryl diazo Weinreb amides and aldehydes. lookchem.com The reaction, catalyzed by an oxazaborolidinium ion, can produce the desired products in good yields with high enantioselectivities (up to 99% ee) and syn stereoselectivities. lookchem.com

Another powerful technique involves the use of chiral auxiliaries. Stephen G. Davies designed an auxiliary that combines the functionality of a Weinreb amide with that of the Myers' pseudoephedrine auxiliary. wikipedia.org This allows for diastereoselective alkylation of the enolate, followed by cleavage to yield enantioenriched ketones or aldehydes. wikipedia.org This methodology provides a reliable route to chiral centers adjacent to the carbonyl group.

Furthermore, methods have been developed for the arylation of Weinreb amides that retain the chirality of the starting material. orientjchem.org For instance, an effective one-pot method for synthesizing α-amino ketones involves the arylation of a chiral Weinreb amide precursor, where the stereocenter is preserved during the reaction. orientjchem.org

Table 3: Stereoselective Approaches for Chiral Weinreb Amide Derivatives
MethodologyCatalyst / AuxiliaryType of StereocontrolAchieved Selectivity (in related systems)Reference
Asymmetric Roskamp ReactionOxazaborolidinium ion catalystEnantioselectiveUp to 99% ee, >20:1 syn selectivity lookchem.com
Chiral AuxiliaryDavies' pseudoephedrine-based auxiliaryDiastereoselectiveHigh diastereoselectivity wikipedia.org
Chirality-Retaining Arylationi-PrMgClStereoretentivePreservation of existing chirality orientjchem.org

Probing the Chemical Reactivity and Transformation Mechanisms of N Methoxy N Methyl 2 4 Nitrophenyl Acetamide

Reactivity of the Nitroaromatic Functional Group

The presence of the nitro group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a range of transformations.

Reductive Transformations and Resulting Product Landscapes

The nitro group of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is readily reduced, offering a pathway to a variety of nitrogen-containing functional groups. The final product is highly dependent on the choice of reducing agent and the reaction conditions. The reduction of nitroaromatics can proceed through a six-electron transfer to yield the corresponding amine, with nitroso and hydroxylamine (B1172632) species as intermediates. nih.gov

Commonly employed methods for the reduction of nitroaromatics include catalytic hydrogenation and the use of various metal-based reducing agents. wikipedia.orgrsc.org

Key Reductive Pathways:

Reduction to Anilines: This is a common transformation, often achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org Metal-based reductions, such as with iron in acidic media or tin(II) chloride, are also effective. wikipedia.org

Reduction to Hydroxylamines: Milder reducing conditions can selectively yield the hydroxylamine derivative. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine (B178648) have been successfully used for this purpose. wikipedia.orgmdpi.com

Reduction to Hydrazine and Azo Compounds: The use of excess zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org Conversely, metal hydrides, which are generally not used for aniline (B41778) synthesis from nitroaromatics, tend to produce azo compounds. wikipedia.org

The following table summarizes the potential reduction products of the nitroaromatic group and the typical reagents used.

ProductReagent(s)
AmineCatalytic Hydrogenation (e.g., Raney Ni, Pd/C), Fe/acid, SnCl2
HydroxylamineZn/NH4Cl, Rh/C with hydrazine
HydrazineExcess Zn metal
Azo CompoundMetal hydrides (e.g., LiAlH4)

Susceptibility to Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic nature of the substituents on the aromatic ring of this compound governs its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The acetamido group (-NHCOCH3) is an activating group and directs incoming electrophiles to the ortho and para positions. ijarsct.co.in However, the nitro group is a strong deactivating group and a meta-director. nih.gov In the case of this compound, the existing substitution pattern means that the positions ortho and meta to the acetamido group are already occupied. The position para to the acetamido group is occupied by the nitro group. Therefore, further electrophilic substitution on the ring is generally difficult and would likely occur at the positions ortho to the nitro group if forced.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. mdpi.comlibretexts.org This is a key feature of nitroaromatic compounds. For SNAr to occur, there must be a good leaving group on the ring, and the ring must be highly electron-deficient. libretexts.org While the subject molecule does not have a typical leaving group like a halide, the principles of SNAr are relevant to its reactivity. The addition of a nucleophile is the rate-limiting step in SNAr reactions. mdpi.com

Intrinsic Transformations Involving the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a versatile functional group with a distinct reactivity profile, primarily known for its controlled reaction with organometallic reagents. researchgate.netwikipedia.org

Comprehensive Analysis of Hydrolytic Pathways under Varying Conditions

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Under acidic conditions, the amide is heated with an acid such as dilute hydrochloric acid. The reaction yields the carboxylic acid and the corresponding ammonium salt. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemistrysteps.com

Basic Hydrolysis: Heating the amide with a base, such as sodium hydroxide (B78521) solution, results in the formation of the carboxylate salt and the amine. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. chemistrysteps.com

The hydrolysis of the Weinreb amide in this compound would yield 2-(4-nitrophenyl)acetic acid and N,O-dimethylhydroxylamine or its corresponding salt, depending on the conditions.

ConditionProducts
Acidic Hydrolysis2-(4-nitrophenyl)acetic acid and N,O-dimethylhydroxylammonium salt
Basic HydrolysisSodium 2-(4-nitrophenyl)acetate and N,O-dimethylhydroxylamine

Selective Functional Group Interconversions at the Amide Nitrogen

While the primary reactivity of the Weinreb amide is at the carbonyl carbon, the nitrogen atom can also participate in reactions. The N-methoxy-N-methyl group is relatively stable, which is key to the utility of Weinreb amides. wikipedia.org However, under certain conditions, transformations can be envisaged. For instance, reductive cleavage of the N-O bond could potentially occur under strong reducing conditions, although this is not a typical reaction pathway for Weinreb amides. More commonly, the entire Weinreb amide functionality is transformed after it has served its purpose in a synthetic sequence, for example, by reduction of the resulting ketone.

Exploration of Reactions Characteristic of Weinreb Amide Derivatives

The hallmark reaction of Weinreb amides is their reaction with organometallic reagents to produce ketones. wikipedia.orgmychemblog.com This is a highly valuable transformation in organic synthesis because it avoids the over-addition that is often problematic with other carboxylic acid derivatives. mychemblog.com

Reaction with Organometallic Reagents: Weinreb amides react with Grignard reagents or organolithium reagents to form a stable tetrahedral intermediate that is chelated by the methoxy (B1213986) group. wikipedia.org This intermediate is stable at low temperatures and collapses upon acidic workup to yield a ketone. wikipedia.orgmychemblog.com This method is compatible with a wide range of functional groups. wikipedia.org

Reduction to Aldehydes: Weinreb amides can be reduced to aldehydes using reducing agents like lithium aluminum hydride. wikipedia.orgorientjchem.org

Reaction with Wittig Reagents: A nonclassical Wittig reaction can convert Weinreb amides into ketones. The reaction proceeds through an intermediate that is hydrolyzed to the final ketone product. acs.orgnih.govorganic-chemistry.org

The following table summarizes the characteristic reactions of the Weinreb amide moiety.

ReagentProduct
Organometallic Reagent (e.g., Grignard, Organolithium)Ketone
Reducing Agent (e.g., LiAlH4)Aldehyde
Wittig ReagentKetone

Chemical Reactivity at the Alpha-Carbon (C2) Position

The alpha-carbon (C2) in this compound is activated by two adjacent electron-withdrawing groups: the N-methoxy-N-methylamide (Weinreb amide) and the 4-nitrophenyl group. This dual activation significantly increases the acidity of the protons on the alpha-carbon, making them susceptible to removal by a suitable base. This deprotonation is the gateway to a variety of chemical transformations at this position.

The generation of a carbanion at the C2 position, through the formation of an enolate, allows for a range of alpha-substitution reactions. The nucleophilic character of this enolate enables it to react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Research in the broader field of Weinreb amides has demonstrated that alpha-substitution is a viable strategy for introducing molecular complexity. While specific studies on this compound are not extensively documented, the principles of enolate chemistry provide a strong predictive framework for its reactivity. The electron-withdrawing nature of the 4-nitrophenyl group is expected to enhance the propensity for these substitution reactions compared to analogous compounds lacking this substituent. nih.gov

The formation of an enolate from this compound is a critical step in harnessing its reactivity at the alpha-carbon. Strong, non-nucleophilic bases are typically employed for this purpose to ensure complete and efficient deprotonation without competing addition to the carbonyl group. Lithium diisopropylamide (LDA) is a commonly used reagent for generating enolates from amides. nih.gov

The resulting lithium enolate is a powerful nucleophile. Its reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, would lead to the corresponding alpha-alkylated products. The general scheme for this transformation is depicted below:

Scheme 1: General Representation of Alpha-Alkylation

Deprotonation of this compound with a strong base (e.g., LDA) to form the corresponding enolate, followed by reaction with an alkyl halide (R-X) to yield the alpha-alkylated product.

The success and efficiency of such alkylation reactions are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Below is a representative table outlining plausible conditions for the alpha-alkylation of this compound, based on established protocols for related Weinreb amides.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Plausible Product
1Methyl Iodide (CH₃I)LDATHF-78 to 0N-methoxy-N-methyl-2-(4-nitrophenyl)propanamide
2Ethyl Bromide (CH₃CH₂Br)LDATHF-78 to 25N-methoxy-N-methyl-2-(4-nitrophenyl)butanamide
3Benzyl Bromide (BnBr)LDATHF-78 to 0N-methoxy-N-methyl-3-phenyl-2-(4-nitrophenyl)propanamide
4Allyl Bromide (CH₂=CHCH₂Br)LDATHF-78 to 0N-methoxy-N-methyl-2-(4-nitrophenyl)pent-4-enamide

Detailed Mechanistic Investigations of Critical Chemical Transformations

The alpha-alkylation of this compound proceeds through a well-established mechanistic pathway involving the formation of a lithium enolate intermediate. The key steps are as follows:

Deprotonation: The reaction is initiated by the abstraction of an acidic alpha-proton by a strong base, typically LDA, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The strong electron-withdrawing effect of the adjacent 4-nitrophenyl group significantly increases the acidity of these protons, facilitating this step. nih.gov This results in the formation of a lithium enolate. Computational studies on related acetamides have shown that electron-withdrawing groups stabilize the resulting enolate. researchgate.net

Nucleophilic Attack: The generated enolate is a potent nucleophile. The negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. In reactions with alkyl halides, the enolate typically reacts as a carbon-centered nucleophile. It attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.

Product Formation: The SN2 reaction results in the formation of a new carbon-carbon bond at the alpha-position and the displacement of the halide leaving group, yielding the alpha-alkylated Weinreb amide.

The stereochemical outcome of the reaction, if a chiral center is generated, can be influenced by the geometry of the enolate and the reaction conditions. For Weinreb amides, the formation of Z-enolates is often favored. nih.gov The aggregation state of the lithium enolate in solution, which can be influenced by the solvent and the presence of additives, can also play a role in its reactivity. nih.gov

Comprehensive Structural and Conformational Analysis of N Methoxy N Methyl 2 4 Nitrophenyl Acetamide

X-ray Crystallographic Studies for Solid-State Molecular Architecture

No crystallographic data has been found for N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide.

Determination of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Analysis of crystal packing and intermolecular interactions is contingent on successful single-crystal X-ray diffraction studies, which are not available in the reviewed literature for this specific compound.

Precise Measurement of Molecular Geometry and Torsion Angles in the Crystalline State

The precise bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this molecule in a crystalline state have not been reported.

Advanced Spectroscopic Characterization for Molecular Elucidation

No spectroscopic data (NMR, FT-IR, Raman, or UV-Vis) has been found specifically for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Conformational Processes

There are no published high-resolution ¹H or ¹³C NMR spectra for this compound to allow for stereochemical assignment or the study of conformational dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Assessment of Molecular Symmetry

Vibrational spectroscopy data from FT-IR or Raman analyses, which would identify characteristic functional group vibrations and provide insight into molecular symmetry, have not been found.

Electronic Absorption (UV-Vis) Spectroscopy for Analysis of Chromophore Interactions and Electronic Transitions

There are no reported UV-Vis absorption spectra to analyze the electronic transitions associated with the 4-nitrophenyl chromophore in this specific molecular context.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to provide a detailed analysis for the specific compound This compound that aligns with the requested article structure.

The required data for High-Resolution Mass Spectrometry, fragmentation analysis, theoretical and experimental conformational preferences, and the influence of environmental factors on its conformational equilibria are not available for this specific molecule.

While research exists for structurally related compounds, such as various nitrophenyl acetamide (B32628) derivatives, the unique N-methoxy-N-methyl (Weinreb amide) substitution and the specific arrangement of the 2-(4-nitrophenyl) group mean that extrapolating data from these analogues would be scientifically inaccurate and speculative. The conformational and mass spectrometric behavior of the target compound is expected to differ significantly from these related molecules due to distinct steric and electronic properties.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound at this time.

Computational Chemistry and Theoretical Modeling of N Methoxy N Methyl 2 4 Nitrophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the properties of molecules at the electronic level. These methods offer a balance between computational cost and accuracy, making them suitable for a molecule of this size and complexity.

Geometry optimization is the first step in any computational analysis, seeking the lowest energy conformation of the molecule. For N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Based on crystal structure analyses of similar compounds like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, it is expected that the phenyl ring and the acetamide (B32628) group are not coplanar. nih.goviucr.org Steric hindrance and electronic effects would likely lead to a twisted conformation. For instance, in a related acetamide, the acetamide group is tilted by as much as 47° relative to the phenyl plane. nih.goviucr.org The nitro group is also typically twisted out of the plane of the benzene (B151609) ring. nih.goviucr.org

Once the geometry is optimized, the electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity and polarizability. nih.gov For a molecule with a nitro group (a strong electron-withdrawing group) and a methoxy (B1213986) group, the electron density distribution would be highly polarized. The HOMO is likely to be located on the phenyl ring and the amide nitrogen, while the LUMO would be concentrated on the nitrophenyl moiety.

The Molecular Electrostatic Potential (MEP) surface is another vital tool that visualizes the charge distribution of a molecule. eurjchem.comxisdxjxsu.asia It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a strongly negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential near the amide and phenyl protons. This provides insight into the molecule's reactive sites. xisdxjxsu.asia

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value/Characteristic Significance
HOMO Energy High Indicates electron-donating capability
LUMO Energy Low Indicates electron-accepting capability
HOMO-LUMO Gap Small to Moderate Suggests potential for high reactivity and polarizability

Computational methods can accurately predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. A scaling factor is often applied to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. researchgate.net This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO. For a nitrophenyl compound, characteristic absorptions in the UV-Vis region are expected due to π → π* and n → π* transitions associated with the aromatic ring and the nitro group.

Table 2: Predicted and Experimental Spectroscopic Data Correlation (Illustrative)

Spectroscopic Technique Predicted Data (Computational) Experimental Data Correlation
FT-IR Vibrational frequencies for C=O, N-O, C-N stretches Measured absorption bands Aids in peak assignment and structural confirmation

Molecular Dynamics Simulations for Conformational Sampling, Intermolecular Interactions, and Solvent Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with the environment.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and accessible conformations in different environments (e.g., in a vacuum, in a solvent). This is particularly important for flexible molecules. The simulations would also reveal key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules pack in a condensed phase. In related crystal structures, hydrogen bonds involving the amide group are significant in forming chains and layers. nih.gov

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent influences its conformational preferences and how it solvates different parts of the molecule.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, one could computationally investigate various reactions, such as its synthesis, hydrolysis, or thermal decomposition. For example, a study on the decomposition of N-substituted diacetamides used DFT to explore a proposed mechanism involving a six-membered transition state. mdpi.com A similar approach could be applied here. The calculations would involve locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for understanding the kinetics and feasibility of a reaction. Natural Bond Orbital (NBO) analysis can also be used to study the delocalization of electrons and changes in bonding during the reaction. mdpi.com

Predictive Modeling of Structure-Property Relationships (e.g., Non-Linear Optical Properties, Chemical Selectivity)

Computational modeling can be used to predict various properties of a molecule based on its structure, establishing quantitative structure-property relationships (QSPR). One area of significant interest is the prediction of non-linear optical (NLO) properties. nih.gov Molecules with large dipole moments, extended π-conjugation, and strong electron donor-acceptor groups, like this compound, are promising candidates for NLO materials. jhuapl.eduresearchgate.net

Computational methods can calculate the molecular hyperpolarizability (β), a measure of the NLO response. researchgate.netnih.gov A high β value indicates a strong NLO effect. These calculations can guide the design of new molecules with enhanced NLO properties for applications in optoelectronics and photonics. jhuapl.edu

Furthermore, computational models can predict chemical selectivity, such as regioselectivity in electrophilic aromatic substitution. By analyzing the charge distribution and frontier orbitals, one can predict which sites on the molecule are most likely to react.

Table 3: Computationally Predicted Properties (Illustrative)

Property Predicted Value Method Application
First Hyperpolarizability (β) High DFT/TD-DFT Prediction of non-linear optical activity
Reactivity Indices Calculated Fukui functions DFT Prediction of sites for electrophilic/nucleophilic attack

Advanced Applications of N Methoxy N Methyl 2 4 Nitrophenyl Acetamide in Organic Synthesis and Materials Science

Strategic Role as a Versatile Synthetic Building Block and Intermediate

Utility in the Preparation of Complex Organic Molecular Scaffolds

There is no available scientific literature detailing the use of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide as a key building block or intermediate in the synthesis of complex organic molecular scaffolds. While the Weinreb amide functionality (N-methoxy-N-methylamide) is a well-established functional group in organic synthesis, valued for its ability to react with organometallic reagents to form ketones, specific examples involving the title compound are not documented.

Application in Multi-Component and Cascade Reaction Sequences

No published research could be found that describes the application of this compound in multi-component or cascade reaction sequences. These powerful synthetic strategies often rely on substrates with specific reactivity patterns, and the participation of the title compound in such transformations has not been reported.

Exploration in the Development of Functional Materials and Optoelectronic Applications (excluding biological contexts)

Investigation of Light Detection Capabilities and Other Non-Linear Optical Phenomena

There is no documented investigation into the light detection capabilities or any non-linear optical phenomena associated with this compound. The presence of the nitrophenyl chromophore might suggest potential activity, but this has not been experimentally explored or reported.

Potential as a Precursor for Ligands or Catalysts in Transition Metal-Mediated Transformations

No studies have been published that explore the use of this compound as a precursor for the synthesis of ligands or catalysts for transition metal-mediated transformations. The molecular structure does not immediately present common chelating motifs, and its potential in this area of chemistry remains unexplored.

Systematic Studies of N Methoxy N Methyl 2 4 Nitrophenyl Acetamide Derivatives and Analogues

Rational Design and Directed Synthesis of Structural Analogues

The systematic development of analogues of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is guided by the objective of modulating its chemical and physical properties. This is achieved through targeted modifications at three key positions: the N-methoxy-N-methylamino group, the nitrophenyl moiety, and the alpha-carbon.

Modifications at the N-Methoxy-N-methyl Substituents

For instance, replacing the N-methyl group with larger alkyl groups is expected to increase steric hindrance around the carbonyl, potentially influencing its susceptibility to nucleophilic attack. Conversely, substituting the N-methoxy group with other alkoxy groups can modulate the electronic properties of the amide nitrogen, which in turn affects the carbonyl reactivity. The synthesis of such analogues typically involves the acylation of the corresponding N,O-dialkylhydroxylamine with 2-(4-nitrophenyl)acetyl chloride.

The stability of the amide bond can also be influenced by these substitutions. Studies on various amides have shown that the nature of the N-substituents plays a crucial role in their conformational preferences and susceptibility to hydrolysis. researchgate.netnih.gov For example, increased steric bulk on the nitrogen atom can lead to a distortion of the typically planar amide bond, which can, in turn, enhance its reactivity. nsf.gov

Variations within the Nitrophenyl Moiety (e.g., position, additional substituents)

The nitrophenyl group is a key determinant of the electronic properties of the molecule. The position of the nitro group and the presence of other substituents on the aromatic ring have a profound impact on the reactivity of the entire molecule, including the acidity of the alpha-protons and the electrophilicity of the phenyl ring.

The synthesis of analogues with variations in the nitrophenyl moiety is often straightforward. For example, N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride (B1165640). nih.gov Similarly, other substituted nitroanilines can be used as starting materials to introduce a variety of substituents at different positions on the phenyl ring. For instance, the synthesis of N-(4-methyl-2-nitrophenyl)acetamide and N-(4-bromo-2-nitrophenyl)acetamide has been reported. nih.gov

The introduction of electron-donating or electron-withdrawing groups at different positions allows for a systematic study of their effects on the molecule's properties. For example, an additional electron-withdrawing group is expected to increase the acidity of the alpha-protons, while an electron-donating group would have the opposite effect. The position of the nitro group itself significantly alters the electronic distribution and steric environment. For example, the crystal structures of 2-nitro and 3-nitro isomers of N-(4-hydroxyphenyl)acetamide show significant differences in molecular planarity and hydrogen bonding patterns. nih.gov

Alterations at the Alpha-Carbon (C2) Position

Modifications at the alpha-carbon (C2) position introduce further structural diversity and allow for the investigation of the influence of substituents directly adjacent to the carbonyl group and the phenyl ring. The introduction of alkyl, aryl, or other functional groups at this position can impact the steric hindrance around the carbonyl group and the electronic properties of the alpha-carbon.

The synthesis of alpha-substituted analogues can be achieved through various methods, such as the alkylation of the enolate of a corresponding ester followed by amidation. The reactivity of the alpha-protons is influenced by the electron-withdrawing nature of the adjacent nitrophenyl and amide groups, facilitating their removal by a suitable base to generate a nucleophilic enolate.

The presence of substituents at the alpha-position is expected to have a significant effect on the chemical reactivity of the molecule. For instance, bulky substituents at the alpha-carbon would sterically hinder the approach of nucleophiles to the carbonyl carbon. Furthermore, the electronic nature of the alpha-substituent will directly influence the stability of any potential intermediates formed during reactions at the carbonyl group.

Comparative Analysis of Chemical Reactivity, Stability, and Spectroscopic Characteristics Across Analogues

A comparative analysis of the synthesized analogues is crucial for establishing structure-property relationships. This involves a systematic evaluation of their chemical reactivity, stability, and spectroscopic characteristics.

The chemical reactivity of these analogues can be assessed through various reactions, such as nucleophilic acyl substitution. The rate of reaction with a standard nucleophile can provide a quantitative measure of the electrophilicity of the carbonyl carbon. For example, the reactivity of acrylamides towards thiols is influenced by the substituents on the molecule. nih.gov

The stability of the compounds can be evaluated under different conditions, such as acidic, basic, and thermal stress. The presence of different functional groups can significantly impact the stability of the amide bond and the molecule as a whole. For instance, the thermal stability of nitroaromatic derivatives can be investigated using techniques like differential scanning calorimetry (DSC). archivepp.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the structure and electronic environment of the analogues. Comparative analysis of the chemical shifts in ¹H and ¹³C NMR spectra can reveal the electronic effects of different substituents. scispace.com Similarly, the position of the carbonyl stretching frequency in the IR spectrum can provide insights into the strength of the C=O bond and the extent of resonance delocalization. For example, a comparative spectroscopic investigation of two polymorphs of 4'-methyl-2'-nitroacetanilide revealed differences in their solid-state IR and NMR spectra that could be rationalized based on their crystal structures.

The following table provides a hypothetical comparison of the expected spectroscopic data for a series of analogues.

CompoundSubstituent at N-methylSubstituent on Phenyl Ringα-SubstituentExpected ¹³C NMR δ(C=O) (ppm)Expected IR ν(C=O) (cm⁻¹)
Parent -CH₃4-NO₂-H~170~1680
Analogue 1 -CH₂CH₃4-NO₂-HSlightly downfieldSlightly lower frequency
Analogue 2 -CH₃2-NO₂, 4-OCH₃-HSlightly upfieldSlightly higher frequency
Analogue 3 -CH₃4-NO₂-CH₃Slightly downfieldSlightly lower frequency
Analogue 4 -CH₃4-CN-HDownfieldHigher frequency

Establishing Comprehensive Structure-Reactivity and Structure-Property Correlations (purely chemical and materials-related)

The ultimate goal of these systematic studies is to establish comprehensive correlations between the molecular structure of the analogues and their chemical reactivity and material properties. This can be achieved by applying principles of physical organic chemistry, such as the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted benzene (B151609) derivatives. libretexts.org

By plotting the logarithm of the rate constant or equilibrium constant for a particular reaction against the Hammett substituent constant (σ) for a series of analogues with different substituents on the nitrophenyl ring, a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. Such analyses have been successfully applied to understand the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters. semanticscholar.org

Beyond chemical reactivity, structure-property correlations can be extended to materials-related properties. For crystalline solids, for example, modifications to the molecular structure can lead to changes in crystal packing, melting point, and solubility. The introduction of different functional groups can lead to the formation of different intermolecular interactions, such as hydrogen bonds and π-π stacking, which in turn dictate the bulk properties of the material. The crystal structures of N-(4-methoxy-2-nitrophenyl)acetamide and its analogue, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, reveal how subtle changes in substitution can affect molecular conformation and intermolecular interactions. nih.govnih.gov

The following table outlines the expected trends in reactivity and properties based on structural modifications.

ModificationExpected Effect on ReactivityExpected Effect on Material Properties
Electron-withdrawing group on phenyl ring Increased electrophilicity of the carbonyl carbon; increased acidity of α-protons.Potentially higher melting point due to stronger intermolecular interactions.
Electron-donating group on phenyl ring Decreased electrophilicity of the carbonyl carbon; decreased acidity of α-protons.May lead to lower melting points.
Increased steric bulk at N-substituents Decreased rate of nucleophilic attack at the carbonyl due to steric hindrance.May disrupt crystal packing, leading to lower melting points and increased solubility.
Substitution at the α-carbon Steric hindrance to reactions at the carbonyl; electronic effects depend on the nature of the substituent.Can significantly alter crystal packing and intermolecular interactions.

Future Directions and Emerging Research Avenues for N Methoxy N Methyl 2 4 Nitrophenyl Acetamide

Addressing Unexplored Synthetic Challenges and Stereochemical Control

While the synthesis of achiral N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can likely be achieved through standard methodologies for Weinreb amide formation, significant challenges and opportunities lie in the development of more complex, stereochemically defined derivatives.

Unexplored Synthetic Challenges:

α-Functionalization: A primary challenge is the introduction of functional groups at the α-position of the acetamide (B32628) moiety. This would provide access to a wide range of chiral analogues with potentially valuable biological activities. Developing efficient and selective methods for α-alkylation, α-amination, or α-hydroxylation of the parent compound remains an unexplored area.

Alternative Synthetic Routes: Current synthetic approaches to analogous compounds often involve the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. Future research could focus on developing novel, more convergent synthetic strategies that allow for greater diversity in the aromatic ring and the acetamide fragment.

Late-Stage Functionalization: Methods for the late-stage functionalization of the 4-nitrophenyl ring would be highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. This could involve selective reduction of the nitro group or nucleophilic aromatic substitution reactions.

Stereochemical Control:

The core structure of this compound is achiral. However, the introduction of a substituent at the α-carbon of the acetamide group would create a stereocenter. The development of synthetic methods to control the stereochemistry at this position is a critical area for future research.

Asymmetric Synthesis: Research into asymmetric synthetic routes to access enantiomerically pure α-substituted analogues is a key future direction. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the enzymatic resolution of racemic mixtures. A study on the related N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide has demonstrated the existence of diastereomers, highlighting the importance of stereochemical control in similar systems. researchgate.net

Table 1: Potential Strategies for Stereochemical Control

StrategyDescriptionPotential Advantages
Chiral Auxiliary Attachment of a chiral auxiliary to the acetamide nitrogen or the α-carbon to direct stereoselective reactions.Well-established methodology, high diastereoselectivities often achievable.
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemical outcome of α-functionalization reactions.Atom-economical, potential for high enantioselectivities.
Enzymatic Resolution Separation of a racemic mixture of α-substituted analogues using stereoselective enzymes.High enantiomeric purity of products, mild reaction conditions.

Unveiling Advanced Mechanistic Insights into Its Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and developing new synthetic applications.

Nucleophilic Acyl Substitution: The hallmark of Weinreb amides is their reaction with organometallic reagents to form ketones. While the general mechanism involving a stable chelated intermediate is well-accepted, detailed kinetic and computational studies on this compound would provide valuable insights into the influence of the 4-nitrophenyl group on the reaction rate and the stability of the tetrahedral intermediate.

Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of the Weinreb amide functionality is a key transformation that would provide access to amino-substituted derivatives. Mechanistic studies could help in identifying reagents and conditions that achieve high chemoselectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of key reactions. mdpi.com This would allow for a more profound understanding of the reaction pathways and aid in the rational design of improved synthetic protocols. For instance, computational studies on the decomposition of N-(4-nitrophenyl)diacetamide have provided insights into the reaction mechanism. mdpi.com

Integration into Emerging Chemical Processes and Industrial Applications

The unique properties of this compound make it a candidate for integration into modern, efficient chemical manufacturing processes, including potential industrial applications as a building block for pharmaceuticals and other fine chemicals.

Flow Chemistry: The synthesis and subsequent reactions of Weinreb amides are well-suited for adaptation to continuous flow chemistry. A continuous flow process for the synthesis of 4-methoxy-2-nitroaniline (B140478), a related precursor, has been reported, demonstrating the feasibility of such approaches for nitrophenyl compounds. google.com Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control.

Pharmaceutical Intermediates: The 4-nitrophenylacetamide moiety is found in some biologically active compounds. The N-methoxy-N-methylamide functionality serves as a versatile handle for the introduction of various acyl groups, making this compound a potentially valuable intermediate in the synthesis of pharmaceutical agents.

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. Future research could explore the potential of this compound and its derivatives in the development of novel organic materials.

Table 2: Comparison of Batch vs. Flow Synthesis for Weinreb Amide Chemistry

FeatureBatch SynthesisFlow Synthesis
Safety Handling of potentially hazardous reagents on a large scale can be risky.Smaller reaction volumes at any given time enhance safety.
Heat & Mass Transfer Can be inefficient, leading to localized temperature gradients and side reactions.Excellent heat and mass transfer due to high surface-area-to-volume ratios.
Scalability Scaling up can be challenging and may require significant process redevelopment.Straightforward scalability by running the process for longer durations.
Process Control More difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time.

Development of Predictive Models for Guiding the Design of Novel and Highly Functional Analogues

The development of computational models can significantly accelerate the discovery of new analogues of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a mathematical relationship between the structural features of a series of analogues and their biological activity. This can guide the design of new compounds with enhanced potency and selectivity.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify new potential lead structures.

Molecular Docking: For analogues designed as enzyme inhibitors or receptor ligands, molecular docking studies can predict the binding mode and affinity of the compounds to their biological target. This information is invaluable for understanding the molecular basis of their activity and for designing more potent inhibitors.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thus reducing the attrition rate in drug discovery programs.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthetic methodology, medicinal chemistry, and materials science.

Q & A

Q. What are the established synthetic routes for N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling 4-nitrophenylacetic acid derivatives with N-methoxy-N-methylamine under activation via carbodiimides (e.g., DCC) or mixed anhydride methods. Optimization includes:
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Purification : Recrystallization from methanol/water mixtures (1:3 v/v) yields high-purity crystals .
    Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust stoichiometry to minimize by-products.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) shows distinct signals for methoxy (δ 3.2–3.4 ppm) and nitrophenyl protons (δ 8.1–8.3 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
  • IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • XRD : Cross-validate with single-crystal X-ray diffraction (e.g., SHELX refinement) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and nitro groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group (strong electron-withdrawing) activates the acetamide carbonyl toward nucleophilic attack, while the methoxy group (electron-donating) reduces electrophilicity at the adjacent carbon. DFT calculations (B3LYP/6-31G*) quantify charge distribution .
  • Steric Effects : Molecular docking simulations (e.g., AutoDock Vina) predict hindered access to the carbonyl in bulky solvents like toluene. Experimental kinetics (UV-Vis monitoring at 400 nm) validate computational models .

Q. What strategies mitigate crystallization challenges for this compound, particularly for obtaining high-quality single crystals?

  • Methodological Answer :
  • Solvent Screening : Use solvent mixtures (e.g., methanol/acetone) to modulate supersaturation. Slow evaporation at 4°C promotes lattice order .
  • Additives : Trace acetic acid (0.1% v/v) disrupts π-stacking of nitro groups, improving crystal morphology .
  • Crystallographic Data :
ParameterValue ()Value ()
Space GroupP21/nC2/c
a (Å)7.15129.6643
β (°)91.76990.0

Q. How can hydrogen bonding patterns in this compound inform the design of co-crystals for enhanced bioavailability?

  • Methodological Answer :
  • Graph Set Analysis : Identify robust donor-acceptor pairs (e.g., N–H···O=C from acetamide to nitro O). Etter’s rules predict chain motifs (C(4) or C(6)) .
  • Co-former Selection : Prioritize molecules with complementary H-bond donors (e.g., carboxylic acids) to stabilize lattice interactions. PXRD and DSC validate co-crystal formation .

Q. What computational methods are suitable for modeling the electronic effects of the nitro and methoxy groups?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .
  • Molecular Dynamics : Simulate solvation effects in explicit water using GROMACS to predict aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.